Rifaquizinone

Description

Properties

CAS No. |

922717-97-3 |

|---|---|

Molecular Formula |

C65H81FN6O15 |

Molecular Weight |

1205.4 g/mol |

IUPAC Name |

8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |

InChI |

InChI=1S/C65H81FN6O15/c1-31-13-12-14-32(2)61(80)68-50-44(56(77)47-48(57(50)78)55(76)37(7)59-49(47)60(79)64(9,87-59)85-26-20-46(84-11)33(3)58(86-38(8)73)36(6)54(75)35(5)53(31)74)28-67-71-24-18-41(19-25-71)69(10)65(21-22-65)40-17-23-70(29-40)52-34(4)51-42(39-15-16-39)27-43(63(82)83)62(81)72(51)30-45(52)66/h12-14,20,26-28,30-31,33,35-36,39-41,46,53-54,58,74-78H,15-19,21-25,29H2,1-11H3,(H,68,80)(H,82,83)/b13-12+,26-20+,32-14-,67-28+/t31-,33+,35+,36+,40+,46-,53-,54+,58+,64-/m0/s1 |

InChI Key |

OPZFMLLAJBIKAN-KYGXCNJYSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCC(CC5)N(C)C6(CC6)[C@@H]7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CBR-2092; CBR 2092; CBR2092; TNP-2092; TNP 2092; TNP2092 |

Origin of Product |

United States |

Foundational & Exploratory

Rifaquizinone: A Comprehensive Technical Overview of a Novel Dual-Pharmacophore Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

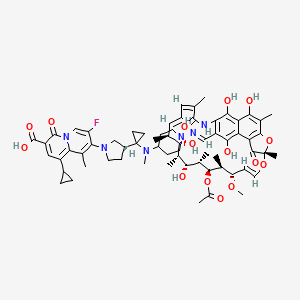

Rifaquizinone (also known as CBR-2092 and TNP-2092) is a novel, experimental antibiotic that represents a significant advancement in the fight against drug-resistant bacteria.[1][2] It is a first-in-class dual-pharmacophore molecule, meaning it covalently combines two different antibiotic classes—a rifamycin and a quinolone—into a single, stable entity.[1][3] This hybrid structure allows this compound to exert a multi-pronged attack on bacterial cells by simultaneously inhibiting essential enzymes involved in both RNA and DNA synthesis.[1][4] Currently under clinical development, this compound has shown considerable promise for treating complex infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-associated pathogens.[1][5] This document provides an in-depth technical guide to the chemical structure, mechanism of action, available quantitative data, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is a large and complex molecule, the result of a deliberate synthetic effort to link a rifamycin SV pharmacophore with a 4H-4-oxo-quinolizine moiety.[3] This design is not a pro-drug; the entire hybrid molecule is the active agent.[2][3]

Chemical Formula: C₆₅H₈₁FN₆O₁₅[2][6][7]

Molecular Weight: 1,205.37 g/mol [6][7]

IUPAC Name: 8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid[2]

Synonyms: CBR-2092, TNP-2092, RFQ[1][2][8]

Caption: Conceptual diagram of this compound's hybrid structure.

Mechanism of Action

The innovative design of this compound allows it to engage multiple critical bacterial targets simultaneously. This dual-action mechanism is key to its potent bactericidal activity and may contribute to a lower propensity for resistance development compared to single-target antibiotics.[3]

The primary targets of this compound are:

-

RNA Polymerase (RNAP): The rifamycin portion of the molecule inhibits bacterial RNAP, an enzyme essential for transcribing DNA into RNA. This action is similar to that of other rifamycin-class antibiotics like rifampin.[1][4]

-

DNA Gyrase and Topoisomerase IV: The quinolone moiety targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation.[1][4]

By inhibiting these distinct but equally vital processes, this compound effectively halts both transcription and DNA replication, leading to rapid bacterial cell death.[1][5]

Caption: Dual inhibitory pathways of this compound in bacteria.

Quantitative Data Summary

The following table summarizes key in vitro potency metrics for this compound against Staphylococcus aureus and other clinically relevant bacteria.

| Parameter | Target Organism/Enzyme | Value | Reference |

| IC₅₀ | Wild-type S. aureus RNA Polymerase | 34 nM | [8] |

| MIC Range | 300 clinical isolates of staphylococci and streptococci | 0.008 - 0.5 µg/mL | [8] |

| Time- and Concentration-Dependent Cidality | S. aureus (including rifampin and fluoroquinolone-resistant strains) | Observed at 1 µg/mL and 10 µg/mL | [1] |

Experimental Protocols Overview

While detailed, step-by-step protocols for the synthesis and evaluation of this compound are proprietary, published studies provide a clear overview of the methodologies employed in its development and characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the covalent linkage of a rifamycin backbone with a quinolone pharmacophore.[3] This process was part of a larger program that created approximately 300 different rifamycin-quinolone hybrids to identify the most potent and stable candidates.[3] The design ensures that the resulting molecule is a stable, dual-pharmacophore agent rather than a prodrug of its components.[3]

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Efficacy Studies

Biochemical Assays:

-

RNA Polymerase Inhibition: The potency of this compound against S. aureus RNA polymerase was determined using biochemical assays, resulting in an IC₅₀ value of 34 nM.[8] These assays typically measure the incorporation of radiolabeled nucleotides into RNA transcripts in the presence of varying concentrations of the inhibitor.

Microbiological Assays:

-

Minimum Inhibitory Concentration (MIC) Determination: MICs were determined for a large panel of clinical isolates of staphylococci and streptococci.[8] Standard broth microdilution or agar dilution methods are typically used for these experiments according to CLSI guidelines.

-

Time-Kill Studies: To assess the bactericidal activity, time-kill assays were performed against both growing and non-growing S. aureus.[1] These studies demonstrated a more significant bactericidal effect for this compound compared to rifampin, various fluoroquinolones, and even combination therapy.[1]

In Vivo Efficacy Models

-

Murine Catheter Biofilm Model: This model was used to evaluate this compound's effectiveness against biofilm-associated infections. The results showed significant reductions in bacterial counts for both methicillin-susceptible and fluoroquinolone-resistant S. aureus.[1]

-

Rat Knee Prosthesis Model: To assess its potential for treating prosthetic joint infections (PJI), a rat model was developed where knee prostheses were inoculated with MRSA. Treatment with this compound led to a dose-dependent decrease in inflammatory markers and outperformed vancomycin in histological scoring of osteomyelitis.[1]

Human Clinical Trials

-

Phase 1 Absorption, Metabolism, and Excretion (AME) Study (NCT05074134): This open-label study in healthy male participants evaluated the pharmacokinetics of a single 300 mg intravenous dose of [¹⁴C]-labeled this compound.[9] Blood, urine, and feces were collected for 336 hours to assess radiolabel recovery and identify metabolites.[9]

-

Phase 2 ABSSSI Trial (NCT03964493): A multicenter, randomized, double-blind, active-controlled trial was conducted in adults with acute bacterial skin and skin structure infections (ABSSSIs). Patients received either 300 mg of this compound or 1 g of vancomycin intravenously every 12 hours. The primary endpoint was safety and tolerability, with clinical response as a key secondary endpoint.[10]

Conclusion

This compound is a highly promising antibiotic candidate with a unique dual mechanism of action that addresses the critical challenge of antimicrobial resistance. Its potent in vitro and in vivo activity against difficult-to-treat pathogens, including MRSA and biofilms, underscores its potential clinical utility. The ongoing clinical development will be crucial in determining its safety and efficacy profile for future applications in treating serious bacterial infections. The data presented in this guide highlights the robust scientific foundation behind this compound and provides a comprehensive resource for the scientific and drug development communities.

References

- 1. contagionlive.com [contagionlive.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In Vitro Evaluation of CBR-2092, a Novel Rifamycin-Quinolone Hybrid Antibiotic: Studies of the Mode of Action in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound by TenNor Therapeutics for Irritable Bowel Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. P-1117. An Open-label Phase 1 Study in Healthy Adult Male Participants to Investigate the Absorption, Metabolism, and Excretion of [14C]-Rifaquizinone Following a Single Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P-1090. This compound for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Multicenter, Double-Blind, Randomized, Active-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Rifaquizinone: A Technical Guide to a Dual-Action Antibiotic

Introduction: Rifaquizinone, also known by its developmental codes CBR-2092 and TNP-2092, is a novel, experimental antibiotic designed to combat challenging bacterial infections, particularly those caused by resistant pathogens like Staphylococcus aureus.[1][2] It is a first-in-class hybrid antibiotic, covalently linking a rifamycin moiety and a quinolone moiety into a single molecule.[1][3] This unique design was conceived to address the limitations of administering rifampin and fluoroquinolones as separate drugs, where antagonism has been observed, and to create a potent agent with a dual mechanism of action to overcome resistance.[1] Currently under development by TenNor Therapeutics, this compound is being investigated for treating prosthetic joint infections, acute bacterial skin and skin structure infections (ABSSSIs), and other biofilm-associated infections.[4][5][6]

Mechanism of Action

This compound's potency stems from its ability to simultaneously attack two critical and distinct bacterial processes. This dual-pharmacophore approach is a key strategy in circumventing bacterial resistance mechanisms.[1][7]

-

RNA Polymerase Inhibition: The rifamycin component of the molecule targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription (the synthesis of RNA from a DNA template). By binding to RNAP, this compound effectively halts protein synthesis, leading to bacterial death.[1][8]

-

DNA Gyrase and Topoisomerase IV Inhibition: The quinolone portion of the molecule inhibits two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. These enzymes are vital for bacterial DNA replication, managing DNA supercoiling, and decatenating daughter chromosomes after replication. Their inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[1][3][4]

This combined assault on both transcription and DNA replication makes it significantly more difficult for bacteria to develop resistance.[1] Notably, studies have shown that fluoroquinolone efflux pumps, a common resistance mechanism, have no effect on the minimum inhibitory concentration (MIC) of this compound.[1]

Caption: Dual mechanism of this compound targeting transcription and DNA replication.

Synthesis Process

While the precise, industrial-scale synthesis of this compound is proprietary, the process involves the strategic combination of a modified rifamycin core with a functionalized quinolone (or more specifically, a quinolizine) carboxylic acid derivative.[2] The synthesis of the quinazolinone core, a related structure, often employs well-established organic chemistry reactions.

General Methodologies for Quinazolinone Synthesis

Several methods are available for the synthesis of the quinazolinone heterocyclic system, which is structurally related to the quinolone component of this compound. These methods typically involve the construction of the pyrimidine ring onto a benzene precursor.

-

From 2-Aminobenzamides: A common route involves the cyclization of 2-aminobenzamides with aldehydes, often catalyzed by an acid like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step.[9]

-

From Isatoic Anhydride: Another approach uses the reaction of isatoic anhydride with amidoxime derivatives, catalyzed by iron(III) chloride, to efficiently produce 2-substituted quinazolin-4(3H)-ones.[9]

-

Tandem Reactions: More advanced strategies employ tandem or domino reactions. For example, a copper-catalyzed reaction of 2-aminobenzamides with tertiary amines can yield quinazolinone derivatives.[9][10]

The conceptual workflow for creating a hybrid molecule like this compound would involve preparing the two key pharmacophores with appropriate linking chemistry and then coupling them to form the final conjugate.

Caption: High-level conceptual workflow for the synthesis of this compound.

Quantitative Data and Biological Activity

This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens, particularly Gram-positive organisms. Its efficacy is maintained against strains resistant to conventional antibiotics.

| Parameter | Value | Organism/Target | Reference |

| IC₅₀ | 34 nM | Wild-type S. aureus RNA Polymerase | [8] |

| MIC Range | 0.008 - 0.5 µg/mL | 300 clinical isolates of Staphylococci and Streptococci | [8] |

The drug is being developed for both oral and intravenous administration to treat a variety of infections, including those involving biofilms, which are notoriously difficult to eradicate.[4]

Experimental Protocols & Methodologies

The discovery and evaluation of this compound rely on a series of standardized microbiology and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

This fundamental test determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

-

Protocol:

-

A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus).

-

Positive (no antibiotic) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is read as the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).

-

RNA Polymerase Inhibition Assay

This biochemical assay directly measures the effect of the compound on the enzymatic activity of its target, RNA polymerase.

-

Protocol:

-

The reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template, and ribonucleotide triphosphates (rNTPs), one of which is radiolabeled (e.g., ³H-UTP) or fluorescently tagged.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is initiated and allowed to proceed for a set time at 37°C.

-

The reaction is stopped, and the newly synthesized RNA is precipitated and collected on a filter.

-

The amount of incorporated radiolabel or fluorescence is quantified using a scintillation counter or fluorometer.

-

The concentration of this compound that inhibits 50% of the enzyme's activity is determined as the IC₅₀ value.[8]

-

Time-Kill Studies

These studies assess the bactericidal (killing) or bacteriostatic (growth-inhibiting) effect of an antibiotic over time.

-

Protocol:

-

A standardized inoculum of bacteria is added to flasks containing broth with this compound at various concentrations (e.g., 1x, 4x, 10x the MIC). A growth control flask with no antibiotic is included.

-

The flasks are incubated with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.

-

Serial dilutions of the aliquot are plated onto agar plates.

-

After incubation, the number of colony-forming units (CFU/mL) is counted.

-

A plot of log₁₀ CFU/mL versus time is generated to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

-

Caption: General experimental workflow for the evaluation of a new antibiotic.

References

- 1. contagionlive.com [contagionlive.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Compound | AntibioticDB [antibioticdb.com]

- 4. This compound by TenNor Therapeutics for Irritable Bowel Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. P-1090. This compound for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Multicenter, Double-Blind, Randomized, Active-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Rifaquizinone: A Technical Guide to its Bacterial Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifaquizinone (formerly CBR-2092, TNP-2092) is a novel, first-in-class dual-pharmacophore antibiotic that covalently links a rifamycin moiety and a 4H-4-oxo-quinolizine moiety. This hybrid structure allows for a multi-targeted mechanism of action, conferring potent bactericidal activity, particularly against challenging Gram-positive pathogens such as Staphylococcus aureus, including methicillin-resistant (MRSA) and quinolone-resistant strains. This document provides a detailed overview of the molecular targets of this compound within bacterial cells, presenting key quantitative data, experimental protocols used for its characterization, and visual representations of its mechanism and associated experimental workflows.

Mechanism of Action: A Multi-Target Approach

This compound's unique structure enables it to simultaneously engage multiple critical intracellular targets, a strategy designed to enhance efficacy and mitigate the development of resistance.[1] Biochemical and microbiological studies have elucidated a primary target and two secondary targets.[1][2]

-

Primary Target: DNA-dependent RNA Polymerase (RNAP) The rifamycin pharmacophore of this compound is responsible for its primary mode of action: the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][3] This enzyme is essential for transcription, the process of copying DNA into RNA. By binding to the β-subunit of RNAP, this compound blocks the elongation of the nascent RNA chain, thereby halting protein synthesis and leading to bacterial cell death.[1] This is the canonical mechanism of action for rifamycin-class antibiotics.

-

Secondary Targets: DNA Gyrase and DNA Topoisomerase IV The quinolizine pharmacophore targets two essential bacterial type II topoisomerases: DNA gyrase and DNA topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into DNA, which is necessary for the initiation of replication.[4]

-

Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[4]

-

In rifampin-susceptible bacteria, the potent inhibition of RNAP is the dominant mechanism of cell killing. However, in strains that have developed resistance to rifampin (typically through mutations in the rpoB gene), the quinolizine moiety's inhibition of DNA gyrase and topoisomerase IV becomes the principal mechanism of action.[1][5] This dual-targeting provides a "built-in" combination therapy, suppressing the emergence of resistant mutants.[6]

References

- 1. In vitro evaluation of CBR-2092, a novel rifamycin-quinolone hybrid antibiotic: studies of the mode of action in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. contagionlive.com [contagionlive.com]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In vitro evaluation of CBR-2092, a novel rifamycin-quinolone hybrid antibiotic: microbiology profiling studies with staphylococci and streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Rifaquizinone: A Technical Guide to its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifaquizinone (formerly CBR-2092 or TNP-2092) is a novel, dual-pharmacophore antibiotic that merges the structural and functional properties of a rifamycin and a quinolone in a single molecule.[1] This hybrid design confers a multi-targeted mechanism of action, primarily inhibiting bacterial RNA polymerase, DNA gyrase, and topoisomerase IV.[1][2][3] This unique approach has demonstrated potent bactericidal activity against a range of Gram-positive pathogens, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to fluoroquinolones.[1][4][5] this compound is under development for treating serious bacterial infections, particularly those associated with biofilms and medical devices.[2][5] This guide provides a comprehensive overview of the in vitro activity of this compound against key Gram-positive bacteria, details its mechanism of action, and outlines the experimental protocols used in its evaluation.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive cocci, including various species of Staphylococcus and Streptococcus.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of Gram-positive clinical isolates. The data highlights its efficacy against both susceptible and resistant strains.

| Bacterial Species | Resistance Profile | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | - | 0.015 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | - | 0.015 |

| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | - | - | - | 0.008 |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | - | - | - | 0.5 |

| Streptococcus pyogenes | - | - | - | - | - |

| Streptococcus agalactiae | - | - | - | - | - |

| Staphylococci and Streptococci | General Clinical Isolates | 300 | 0.008 - 0.5 | - | - |

Data compiled from multiple in vitro studies.[6][7][8] Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Bactericidal Activity and Post-Antibiotic Effects

Time-kill studies have demonstrated that this compound exhibits bactericidal activity against S. aureus.[1] This activity is concentration-dependent and is maintained against strains resistant to rifampin or those with intermediate resistance to quinolones.[1][8] Furthermore, this compound shows a prolonged post-antibiotic effect (PAE) and sub-MIC effect (SME) against S. aureus, with a PAE of 3.2 hours at 3x MIC and an SME of 6.5 hours at 0.12x MIC.[8]

Mechanism of Action

This compound's efficacy stems from its dual-action mechanism, targeting essential bacterial enzymes involved in DNA and RNA synthesis.[1][2] This multi-targeted approach is a key strategy in overcoming and preventing the development of antibiotic resistance.

Inhibition of RNA Polymerase

The rifamycin component of this compound binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, a mechanism shared with other rifamycins.[9] This interaction sterically blocks the path of the elongating RNA transcript, thereby inhibiting the initiation of transcription. This compound inhibits wild-type S. aureus RNA polymerase with an IC₅₀ of 34 nM.[6][7]

Inhibition of DNA Gyrase and Topoisomerase IV

The quinolone moiety of this compound targets two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, repair, and transcription. By inhibiting their function, this compound disrupts DNA synthesis and repair, leading to bacterial cell death.

Signaling Pathway Diagram

The following diagram illustrates the multi-targeted mechanism of action of this compound in Gram-positive bacteria.

Experimental Protocols

The following sections detail the standardized methodologies used to evaluate the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is the standard method for determining the MIC of this compound, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Bacterial Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Time-Kill Kinetics Assay

Method: The time-kill assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Bacterial Culture Preparation: A starting bacterial culture is grown to the early to mid-logarithmic phase of growth in CAMHB.

-

Exposure to this compound: The bacterial culture is diluted to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 4x, 10x MIC) and a growth control without the antibiotic.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask.

-

Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro evaluation of a novel antibiotic like this compound.

Resistance and Efflux

Studies involving genetically defined mutants of S. aureus have shown that this compound is not a substrate for the NorA or MepA efflux pumps.[8] This is a significant advantage as efflux is a common mechanism of resistance to quinolone antibiotics. The dual-target nature of this compound also contributes to a low frequency of spontaneous resistance.[8]

Conclusion

This compound represents a promising development in the fight against resistant Gram-positive infections. Its novel hybrid structure and multi-targeted mechanism of action result in potent bactericidal activity and a low propensity for resistance development. The comprehensive in vitro data, including low MIC values against key pathogens and efficacy in biofilm and intracellular models, strongly support its continued clinical development for the treatment of complex infections, such as those associated with prosthetic joints and skin and skin structure infections.[1][5] Further research and clinical trials are anticipated to fully elucidate its therapeutic potential.

References

- 1. contagionlive.com [contagionlive.com]

- 2. P-1117. An Open-label Phase 1 Study in Healthy Adult Male Participants to Investigate the Absorption, Metabolism, and Excretion of [14C]-Rifaquizinone Following a Single Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - TenNor Therapeutics - AdisInsight [adisinsight.springer.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. P-1090. This compound for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Multicenter, Double-Blind, Randomized, Active-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. In Vitro Evaluation of CBR-2092, a Novel Rifamycin-Quinolone Hybrid Antibiotic: Microbiology Profiling Studies with Staphylococci and Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Early research on Rifaquizinone (TNP-2092)

An In-Depth Technical Guide to the Early Research of Rifaquizinone (TNP-2092)

Introduction

This compound, also known as TNP-2092 or CBR-2092, is a first-in-class investigational antibiotic designed to address the challenges of persistent bacterial infections and rising antimicrobial resistance.[1][2] It is a novel, dual-acting hybrid molecule that covalently links a rifamycin SV pharmacophore with a 4H-4-oxo-quinolizine pharmacophore.[3][4] This unique structure enables a multi-targeted mechanism of action, aiming to provide potent bactericidal activity, particularly against difficult-to-treat biofilm-associated infections, while minimizing the development of resistance that often limits the utility of its parent compounds.[1][2] Early research has focused on its potential for treating prosthetic joint infections (PJI), acute bacterial skin and skin structure infections (ABSSSI), and various gastrointestinal disorders.[5][6][7]

Mechanism of Action

This compound exerts its antibacterial effect by simultaneously inhibiting three essential bacterial enzymes, a strategy designed to reduce the likelihood of resistance emergence.[8] The rifamycin component targets the bacterial DNA-dependent RNA polymerase (RNAP), preventing the transcription of DNA into mRNA and thereby halting protein synthesis.[1][9] The quinolizinone component targets two type II topoisomerases: DNA gyrase and DNA topoisomerase IV.[3][9] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By inhibiting all three targets, this compound disrupts critical cellular processes, leading to potent bactericidal activity.[8][10]

Caption: Multi-target mechanism of action of this compound (TNP-2092).

In Vitro Activity

Early research has demonstrated this compound's potent in vitro activity against a range of clinically important pathogens, particularly Gram-positive bacteria associated with complex infections.

Activity Against Staphylococci

TNP-2092 shows excellent activity against both planktonic and biofilm-forming staphylococci, which are common causes of prosthetic joint infections.[4][11] Its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA).[9]

Table 1: In Vitro Activity of TNP-2092 against PJI-Associated Staphylococci (μg/mL)

| Organism | N | MIC50/MIC90 | MBC50/MBC90 | MBBC50/MBBC90 |

|---|---|---|---|---|

| S. aureus | 80 | ≤0.0075 / 0.015 | 0.5 / 4 | 0.5 / 2 |

| S. epidermidis | 80 | ≤0.0075 / 0.015 | 0.015 / 0.125 | 0.06 / 0.25 |

Source: Data extracted from a study on 80 PJI-associated isolates.[4][11] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBBC: Minimum Biofilm Bactericidal Concentration.

Activity Against Helicobacter pylori

TNP-2092 is highly active against H. pylori, including strains resistant to standard-of-care agents like clarithromycin and levofloxacin.[3][12] This suggests its potential as a new therapy for H. pylori infections, where resistance is a growing concern.[3]

Table 2: In Vitro Resistance Rates against H. pylori (100 Clinical Isolates)

| Antibiotic | Resistance Rate (%) | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|---|

| TNP-2092 | 1% | 0.008 | 0.03 |

| Clarithromycin | 13% | ≤0.015 | 1 |

| Levofloxacin | 18% | 0.06 | 2 |

| Rifampin | 1% | 0.06 | 0.25 |

Source: Data from a study on 100 H. pylori clinical isolates.[3]

Enzymatic Inhibition

The primary cellular target of this compound appears to be the RNA polymerase.

Table 3: Enzymatic Inhibition Constants

| Enzyme | Source | IC50 |

|---|---|---|

| RNA Polymerase | Wild-type S. aureus | 34 nM |

Source: MedchemExpress, citing Robertson GT, et al.[13][14]

Resistance Profile

A key advantage of this compound's design is its low propensity for resistance development. The dual-action mechanism, targeting three distinct enzymes, means that multiple simultaneous mutations would be required for a bacterium to acquire high-level resistance, a statistically rare event.[5][15] In one study, serial passage of S. aureus for 26 days was required to select for a resistant mutant, which harbored five distinct mutations across rpoB, gyrA, and parC genes.[15] Furthermore, the molecule is not susceptible to expulsion by known fluoroquinolone efflux pumps.[15]

In Vivo Efficacy

Animal models have corroborated the promising in vitro activity of TNP-2092 across several infection types.

Table 4: Summary of In Vivo Efficacy Studies

| Infection Model | Animal | Pathogen | Key Findings |

|---|---|---|---|

| C. difficile Infection | Mouse | Clostridium difficile | Superior efficacy compared to metronidazole and vancomycin; no relapse observed.[5][16] |

| H. pylori Infection | Mouse | H. pylori SS1 | Effective dose established at 45 mg/kg; oral administration was more efficacious than subcutaneous.[10] |

| Periprosthetic Joint Infection (PJI) | Rat | MRSA | Intra-articular injection was safe and effective, eliminating bacteria, disrupting biofilm, and reducing inflammation.[17] |

| Infective Endocarditis (IE) | Rabbit | MRSA | Demonstrated in vivo efficacy in a severe infection model.[1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in animals and humans, evaluating different routes of administration. When given orally, TNP-2092 exhibits low systemic absorption, with the majority of the compound recovered in the feces, similar to rifaximin.[5][16] This profile is advantageous for treating gastrointestinal infections. For systemic infections like PJI or ABSSSI, intravenous (IV) and intra-articular (IA) routes have been explored.

Table 5: Pharmacokinetic Parameters of TNP-2092

| Study Population | Route | Dose | Key PK Parameters |

|---|---|---|---|

| Rats | IA | 10 mg/kg | Cmax (plasma): 130-289 ng/mL; Synovial Fluid Conc. (24h): 76,844-371,887 ng/mL.[18] |

| Dogs | IA | 3 mg/kg | Cmax (plasma): 736 ng/mL; Synovial Fluid Conc. (12h): 77,300 ng/mL.[18] |

| Healthy Chinese Volunteers | IV | 200-400 mg (single dose) | Cmax increased linearly with dose; AUC increased slightly more than dose-proportionally.[19] |

| Healthy Chinese Volunteers | IV | 300 mg q12h (multiple doses) | Steady state reached after 4 doses with slight drug accumulation.[19] |

These studies show that IA administration achieves very high local concentrations in the synovial fluid while maintaining low systemic exposure, a highly desirable profile for treating PJI.[18]

Early Clinical Development

TNP-2092 has progressed into early-phase clinical trials. A Phase 1 study in healthy volunteers established its safety and tolerability.[19] A Phase 2 multicenter, randomized, double-blind trial was conducted in the United States to evaluate its safety and efficacy for ABSSSI compared to vancomycin.

Table 6: Top-Line Results from Phase 2 ABSSSI Clinical Trial (NCT03964493)

| Endpoint | Population | TNP-2092 (n=78) | Vancomycin (n=39) |

|---|---|---|---|

| Early Clinical Response (48-72h) | Intent-to-Treat (ITT) | 76.3% | 67.5% |

| Post-Treatment Success Rate | Clinically Evaluable (CE) | 96.4% | 92.6% |

| Incidence of Adverse Events | Safety Population | 46.2% | 48.7% |

Source: Data from TenNor Therapeutics press release and trial abstracts.[6][7][20]

The results showed that TNP-2092 was safe, well-tolerated, and demonstrated a higher clinical response rate at the early assessment point compared to vancomycin.[21] The drug has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the FDA for the treatment of PJI.[7]

Experimental Protocols

In Vitro Susceptibility Testing for H. pylori

-

Method: Agar dilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

-

Media: Mueller-Hinton agar supplemented with 5% sheep blood.[10]

-

Inoculum: H. pylori clinical isolates are cultured and suspended in saline to a turbidity equivalent to a 2.0 McFarland standard.

-

Plates: Serial twofold dilutions of TNP-2092 and comparator agents are prepared and incorporated into the agar.

-

Incubation: Inoculated plates are incubated at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 72 hours.[10]

-

Endpoint (MIC): The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Mouse H. pylori Infection Model

This protocol outlines the workflow for establishing and treating an H. pylori infection in mice to evaluate drug efficacy.

Caption: Experimental workflow for the murine H. pylori infection model.

Phase 2 ABSSSI Clinical Trial Design

-

Study Design: A multicenter, randomized, double-blind, positive-controlled study.[20][21]

-

Population: 120 adult patients with ABSSSI suspected or confirmed to be caused by Gram-positive pathogens, with a minimum lesion size of 75 cm².[6][22]

-

Randomization: Patients randomized in a 2:1 ratio to receive either TNP-2092 or vancomycin.[20]

-

Treatment Arms:

-

Duration: Treatment duration of 7 to 14 days. An option to switch to oral antibiotics was permitted if criteria were met.[20]

-

Primary Endpoint: Safety and tolerability of TNP-2092.[20]

-

Secondary Endpoint: Clinical response at the early assessment (EA) visit (48-72 hours after treatment initiation).[20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In-vitro characterisation of a novel antimicrobial agent, TNP-2092, against Helicobacter pylori clinical isolates | Swiss Medical Weekly [smw.ch]

- 4. search.tcsedsystem.edu [search.tcsedsystem.edu]

- 5. Evaluation of a Dual-Acting Antibacterial Agent, TNP-2092, on Gut Microbiota and Potential Application in the Treatment of Gastrointestinal and Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TenNor Therapeutics Reported Phase II Top-Line Results for TNP-2092 - BioSpace [biospace.com]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. contagionlive.com [contagionlive.com]

- 10. unthsc.edu [unthsc.edu]

- 11. In vitro activity of TNP-2092 against periprosthetic joint infection-associated staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro characterisation of a novel antimicrobial agent, TNP-2092, against Helicobacter pylori clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound - Immunomart [immunomart.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Efficacy and Safety of an Intra-articular Dual-Acting Antibacterial Agent (TNP-2092) for Implant Infection–Associated Methicillin-Resistant Staphylococcus aureus (Journal Article) | OSTI.GOV [osti.gov]

- 18. P-1089. Pharmacokinetics of this compound in Rats and Dogs Following Intra-Articular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P-1064. Safety, Tolerability, and Pharmacokinetics of Rifaquizone for Injection in Healthy Participants in China: A Single-center, Double-blind, Randomized, Placebo-controlled, Phase 1 Bridge Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. P-1090. This compound for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Multicenter, Double-Blind, Randomized, Active-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. TNP-2092 to Treat Acute Bacterial Skin and Skin Structure Infection | Clinical Research Trial Listing [centerwatch.com]

Rifaquizinone: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone is a novel, dual-pharmacophore antibiotic that holds promise in an era of increasing antimicrobial resistance.[1] This hybrid molecule combines the structural features of a rifamycin and a quinolone, resulting in a unique mechanism of action that targets both bacterial RNA polymerase and DNA gyrase/topoisomerase IV.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes its mechanism of action and experimental workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, influencing formulation, delivery, and bioavailability. Due to the limited availability of publicly accessible experimental data for this compound, this section presents a combination of known and calculated properties.

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| Chemical Name | 8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | Wikipedia |

| Synonyms | RFQ, CBR-2092, TNP-2092 | Wikipedia |

| Molecular Formula | C65H81FN6O15 | Wikipedia |

| Molecular Weight | 1205.37 g/mol | MedChemExpress |

| CAS Number | 922717-97-3 | Wikipedia |

Table 2: Physicochemical Parameters of this compound

| Property | Value (Calculated) | Source |

| XLogP3 | 9.2 | PubChem |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 21 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

| Topological Polar Surface Area | 282 Ų | PubChem |

| Heavy Atom Count | 87 | PubChem |

Note: The values in Table 2 are computationally predicted and may differ from experimentally determined values.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Solvent: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4) or other relevant solvent systems.

-

Sample Preparation: Add an excess amount of this compound to a sealed, clear container (e.g., a glass vial) containing a known volume of the prepared solvent. The excess solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting DSC thermogram.[2][3]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[4][5][6]

Methodology:

-

Solution Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system of water and methanol if aqueous solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.[4]

Mechanism of Action: A Dual-Target Approach

This compound's innovative design as a hybrid molecule allows it to simultaneously target two essential bacterial processes: transcription and DNA replication.[1] This dual mechanism of action is a key strategy to combat antibiotic resistance.

The rifamycin component of this compound is responsible for inhibiting bacterial RNA polymerase, the enzyme essential for transcription.[1] It is understood that rifamycins bind to the β-subunit of RNA polymerase, physically blocking the path of the elongating RNA chain.[7][8] This ultimately prevents the synthesis of messenger RNA (mRNA) and other essential RNA molecules, leading to a cessation of protein synthesis and bacterial cell death.

Concurrently, the quinolone moiety of this compound targets bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA supercoiling during replication and transcription. Quinolones are known to stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome.[9][10] This damage to the DNA is ultimately lethal to the bacterium.

The following diagrams illustrate the proposed signaling pathways for this compound's dual mechanism of action and a general experimental workflow for determining its physicochemical properties.

Caption: Dual mechanism of action of this compound.

Caption: A generalized workflow for physicochemical property determination.

Conclusion

This compound represents a significant advancement in the development of new antibiotics through its dual-targeting mechanism. While a complete experimental profile of its physicochemical properties is still emerging, the available data and established analytical methodologies provide a strong foundation for its continued development. This technical guide serves as a comprehensive resource for researchers and scientists, summarizing the current knowledge of this compound's core properties and providing detailed frameworks for its experimental characterization. Further research into the experimental determination of its solubility, melting point, and pKa will be crucial for optimizing its formulation and clinical application.

References

- 1. contagionlive.com [contagionlive.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Rifaquizinone: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone is a novel, dual-action antibiotic that holds promise in combating drug-resistant bacterial infections. As a hybrid molecule combining the structural features of rifamycins and quinolones, it exhibits a unique mechanism of action by simultaneously targeting bacterial RNA polymerase and DNA gyrase/topoisomerase IV. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with detailed experimental protocols relevant to its physicochemical characterization. The information presented herein is intended to support further research, formulation development, and preclinical assessment of this compound.

This compound Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility information.

Table 1: this compound Solubility Data

| Solvent | Solubility | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | [1] |

| Water | Data Not Available | - | - |

| Ethanol | Data Not Available | - | - |

| Methanol | Data Not Available | - | - |

| Acetone | Data Not Available | - | - |

| Acetonitrile | Data Not Available | - | - |

| Physiological Buffers (e.g., PBS pH 7.4) | Data Not Available | - | - |

Note: The lack of comprehensive solubility data highlights a critical gap in the physicochemical profile of this compound and underscores the need for further experimental investigation.

Proposed Experimental Protocol for Solubility Determination

To address the gap in solubility data, a standardized experimental protocol based on the shake-flask method is proposed below. This method is widely accepted for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound reference standard

-

Solvents: Purified water, 0.9% NaCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol (99%), Methanol (99%), Dimethyl Sulfoxide (DMSO), and other relevant organic solvents.

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification.

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set at a controlled temperature (e.g., 25 °C and 37 °C).

-

Shake the vials at a constant rate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or Molarity.

This compound Stability Data

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. As with solubility, specific stability data for this compound is not extensively available in the public domain. However, based on the stability testing of related compounds like Rifaximin and in accordance with the International Council for Harmonisation (ICH) guidelines, a comprehensive stability testing plan can be devised.

Table 2: Proposed Stability Testing Plan for this compound

| Study Type | Storage Conditions | Duration | Parameters to be Tested |

| Forced Degradation | Acidic (e.g., 0.1 M HCl, 60°C) | Up to 8 hours | Assay, Purity (Degradation Products), Appearance |

| Basic (e.g., 0.1 M NaOH, 60°C) | Up to 8 hours | Assay, Purity (Degradation Products), Appearance | |

| Oxidative (e.g., 3% H₂O₂, RT) | Up to 24 hours | Assay, Purity (Degradation Products), Appearance | |

| Thermal (e.g., 80°C, solid state) | Up to 7 days | Assay, Purity (Degradation Products), Appearance | |

| Photolytic (ICH Q1B) | Per ICH guidelines | Assay, Purity (Degradation Products), Appearance | |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 12, 24, 36 months | Assay, Purity, Water Content, Appearance, etc. |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Assay, Purity, Water Content, Appearance, etc. |

Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following protocol is adapted from studies on the related compound, Rifaximin.[2][3]

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., up to 8 hours). Withdraw samples at various time points, neutralize with an appropriate base, dilute, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., up to 8 hours). Withdraw samples at various time points, neutralize with an appropriate acid, dilute, and analyze by HPLC.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a specified duration (e.g., up to 24 hours). Withdraw samples at various time points, dilute, and analyze by HPLC.

-

Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 80°C) for a specified duration (e.g., up to 7 days). At various time points, dissolve a known amount of the stressed solid in a suitable solvent, dilute, and analyze by HPLC.

-

Photostability: Expose the solid this compound powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

Visualizations

Mechanism of Action

This compound's dual-action mechanism involves the inhibition of two critical bacterial enzymes: RNA polymerase and DNA gyrase/topoisomerase IV.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the proposed shake-flask method for determining the solubility of this compound.

Logical Relationship in Forced Degradation Studies

This diagram outlines the logical progression and purpose of conducting forced degradation studies for this compound.

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Rifaquizinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone, also known as CBR-2092 or TNP-2092, is a novel hybrid antibiotic that covalently links a rifamycin and a quinolone pharmacophore.[1] This dual mechanism of action targets both bacterial RNA polymerase, similar to rifampins, and DNA gyrase and topoisomerase IV, the targets of fluoroquinolones.[1][2] This unique mode of action provides potent bactericidal activity, particularly against challenging Gram-positive pathogens such as drug-resistant Staphylococcus aureus.[3] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action Signaling Pathway

This compound's dual-action mechanism disrupts essential bacterial cellular processes. The rifamycin component inhibits DNA-dependent RNA polymerase, preventing transcription and subsequent protein synthesis. Simultaneously, the quinolone moiety targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This concerted attack leads to potent bactericidal effects.

Caption: this compound's dual inhibitory action on bacterial transcription and DNA replication.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant staphylococcal and streptococcal isolates. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of this compound Against Staphylococci

| Organism (No. of Isolates) | Resistance Phenotype | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) |

| Staphylococcus aureus (50) | Methicillin-Susceptible (MSSA) | 0.008 | 0.015 | 0.004 - 0.015 |

| Staphylococcus aureus (50) | Methicillin-Resistant (MRSA) | 0.008 | 0.015 | 0.004 - 0.03 |

| Staphylococcus epidermidis (50) | Methicillin-Susceptible (MSSE) | 0.004 | 0.008 | 0.002 - 0.015 |

| Staphylococcus epidermidis (50) | Methicillin-Resistant (MRSE) | 0.015 | 0.5 | 0.004 - >1 |

Data sourced from Robertson et al. (2008).[2][4]

Table 2: In Vitro Activity of this compound Against Streptococci

| Organism (No. of Isolates) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) |

| Streptococcus pyogenes (50) | 0.03 | 0.12 | 0.008 - 0.12 |

| Streptococcus agalactiae (25) | 0.12 | 0.25 | 0.03 - 0.25 |

| Streptococcus pneumoniae (25) | 0.06 | 0.12 | 0.015 - 0.12 |

Data sourced from Robertson et al. (2008).[2][4]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol details the steps for determining the MIC of this compound using the broth microdilution method, adhering to CLSI standards.

Materials:

-

This compound (CBR-2092) powder

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like Streptococcus pneumoniae, supplement CAMHB with 2.5% to 5% lysed horse blood.

-

Sterile 96-well microtiter plates (U-bottom)

-

Bacterial strains for testing

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Experimental Workflow Diagram:

Caption: Workflow for the this compound Broth Microdilution MIC Assay.

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL.

-

Dissolve the this compound powder in a minimal amount of DMSO or ethanol.

-

Bring the final volume to the desired concentration using sterile CAMHB.

-

Note: The final concentration of the solvent should not exceed 1% in the test wells, as it may affect bacterial growth.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Broth Microdilution Assay:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.0625 µg/mL).

-

Leave one or more wells without antibiotic to serve as a positive growth control.

-

Leave one or more wells un-inoculated to serve as a negative sterility control.

-

Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to each well (except the sterility control), bringing the final volume to 110 µL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The results for the quality control strains must fall within the acceptable ranges defined by CLSI guidelines. If the QC results are out of range, the assay should be repeated.

-

Quality Control

The inclusion of appropriate quality control strains is essential for ensuring the accuracy and reproducibility of the MIC assay. The following strains are recommended by CLSI for testing Gram-positive organisms:

-

Staphylococcus aureus ATCC® 29213™: For quality control of anti-staphylococcal agents.

-

Streptococcus pneumoniae ATCC® 49619™: For quality control when testing streptococci, particularly fastidious strains.

The MIC values obtained for these QC strains should be compared to the established ranges provided by CLSI to validate the experimental run.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically significant staphylococci and streptococci, including strains resistant to other classes of antibiotics. The broth microdilution method described herein provides a standardized and reliable approach for determining the MIC of this compound, which is a critical step in its preclinical and clinical development. Adherence to established guidelines, such as those from CLSI, and the use of appropriate quality control measures are paramount for generating accurate and reproducible data.

References

- 1. Streptococcus species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. In vitro evaluation of CBR-2092, a novel rifamycin-quinolone hybrid antibiotic: microbiology profiling studies with staphylococci and streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of CBR-2092, a Novel Rifamycin-Quinolone Hybrid Antibiotic: Studies of the Mode of Action in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Rifaquizinone Protocol for Anti-Biofilm Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone is a novel dual-pharmacophore antibiotic that merges the structural features of rifamycin and a fluoroquinolone-like compound into a single molecule.[1] This hybrid antibiotic exhibits potent bactericidal activity against a range of bacteria, including resistant strains of Staphylococcus aureus, and has demonstrated significant efficacy against bacterial biofilms.[1] Its mechanism of action is multifaceted, targeting essential bacterial enzymes including RNA polymerase, DNA gyrase, and DNA topoisomerase IV.[1] This comprehensive targeting makes this compound a promising candidate for the treatment of persistent biofilm-associated infections, such as those related to prosthetic joints.[1]

These application notes provide detailed protocols for studying the anti-biofilm properties of this compound, with a focus on Staphylococcus aureus, a prevalent biofilm-forming pathogen.

Data Presentation: Anti-Biofilm Activity

While specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound are not extensively published in readily available literature, the data for its constituent components, rifampin and fluoroquinolones (e.g., ciprofloxacin and levofloxacin), against Staphylococcus aureus biofilms provide a strong rationale for its anti-biofilm potential.

Table 1: Comparative Anti-Biofilm Activity of Rifampin and Fluoroquinolones against Meticillin-Resistant Staphylococcus aureus (MRSA) Biofilms

| Antibiotic | MBEC₅₀ (mg/L) | MBEC₉₀ (mg/L) | Reference |

| Rifampin | 64 | 512 | [2] |

| Ciprofloxacin | >1024 | >1024 | [2] |

| Levofloxacin | 16 | 256 | [2] |

MBEC₅₀ and MBEC₉₀ represent the minimum concentrations required to eradicate the biofilms of 50% and 90% of the tested isolates, respectively.

Studies have shown that this compound exhibits a dose-dependent bactericidal effect on S. aureus biofilms, achieving sterilization after seven days of treatment in one study.[1] Furthermore, in a CDC biofilm reactor model, this compound significantly reduced the number of viable colony-forming units (CFU) to nearly undetectable levels.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol is designed to determine the minimum concentration of this compound required to inhibit the initial formation of S. aureus biofilms.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well flat-bottomed polystyrene microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Culture Preparation: Inoculate S. aureus in TSBG and incubate overnight at 37°C with shaking. Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in TSBG in the 96-well plate. Include a growth control (no this compound) and a sterility control (medium only).

-

Inoculation: Add 100 µL of the adjusted bacterial suspension to each well containing the this compound dilutions and the growth control.

-

Incubation: Cover the plate and incubate statically at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Gently remove the planktonic cells by aspiration. Wash the wells three times with 200 µL of PBS, being careful not to disturb the biofilm.

-

Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in absorbance compared to the growth control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed S. aureus biofilm.

Materials:

-

Same as Protocol 1

-

Calgary Biofilm Device (optional, for higher throughput)

Procedure:

-

Biofilm Formation: In a 96-well plate, add 100 µL of a 0.5 McFarland standardized S. aureus suspension in TSBG to each well. Incubate at 37°C for 24 hours to allow biofilm formation.

-

Washing: Remove the planktonic cells and wash the wells three times with PBS.

-

This compound Treatment: Prepare serial dilutions of this compound in fresh TSBG and add 200 µL to the wells with the pre-formed biofilms. Include a positive control (biofilm with no treatment) and a negative control (no biofilm, no treatment).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Quantification of Viable Cells:

-

Option A: Resazurin Assay: Add resazurin solution to each well and incubate. Measure the fluorescence to determine cell viability.

-

Option B: Colony Forming Unit (CFU) Counting: Aspirate the medium, wash the wells with PBS, and then scrape the biofilm from the well surface. Serially dilute the scraped biofilm in PBS and plate on Tryptic Soy Agar (TSA) plates. Incubate overnight and count the colonies to determine the CFU/mL.

-

-

MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction in viable cell count compared to the untreated control.

Visualizations

Signaling Pathways and Mechanism of Action

This compound's anti-biofilm activity is attributed to its dual-action mechanism. The rifamycin component inhibits bacterial RNA polymerase, while the fluoroquinolone moiety targets DNA gyrase and topoisomerase IV, disrupting DNA replication and repair.[1] This multifaceted attack can also interfere with key regulatory networks that control biofilm formation in S. aureus, such as the accessory gene regulator (agr) and the staphylococcal accessory regulator (sarA) quorum-sensing systems. While direct studies on this compound's impact on these specific pathways are limited, the known effects of its components suggest a potential for disruption. For instance, agr signaling mutants have shown increased sensitivity to rifampin.[3]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-biofilm activity of this compound.

References

Animal Models for Efficacy Testing of Rifaquizinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Rifaquizinone (also known as TNP-2092 or CBR-2092) is a novel dual-pharmacophore antibiotic that represents a significant advancement in the fight against resistant bacterial infections.[1] This hybrid molecule combines the rifamycin and quinolone pharmacophores, enabling it to simultaneously inhibit bacterial RNA polymerase, as well as DNA gyrase and topoisomerase IV.[1] This dual mechanism of action makes it a promising candidate for treating complex infections, particularly those associated with biofilms and resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1]

These application notes provide detailed protocols for established animal models used to test the in vivo efficacy of this compound, focusing on prosthetic joint infections (PJI), catheter-associated biofilm infections, and infective endocarditis.

Mechanism of Action: Dual Inhibition of Bacterial Replication and Transcription

This compound's unique structure allows it to exert a bactericidal effect through two distinct pathways, minimizing the likelihood of resistance development.

I. Murine Prosthetic Joint Infection (PJI) Model

This model is crucial for evaluating the efficacy of this compound in treating implant-associated infections, a primary target for this drug.

Experimental Workflow

Detailed Protocol

1. Animal Model:

-

Species: C57/BL6 mice.

2. Implant:

-

Sterile K-wire.

3. Bacterial Strains:

-

Fluoroquinolone-sensitive S. aureus (e.g., UNT005-4).

-

Fluoroquinolone-resistant S. aureus (e.g., UNT002-3).

4. Procedure:

-

Anesthetize mice and prepare the surgical site on the right hindlimb.

-

Surgically implant a K-wire into the femur.

-

Inoculate the joint with a bacterial suspension (e.g., 6.5-6.9 log₁₀ CFU).

5. Treatment Regimen:

-

Initiate treatment 7 or 21 days post-infection.

-

Administer this compound, vehicle control, or comparator antibiotics (e.g., ciprofloxacin, vancomycin) intraperitoneally (IP) twice daily (BID) for 7 or 14 consecutive days.

-

Dosages for this compound can range from 10 to 62.5 mg/kg.

6. Endpoint Analysis:

-

Euthanize mice within 18 hours of the final dose.

-

Aseptically remove the implanted K-wire and the infected femur.